Butyl glyoxylate

Overview

Description

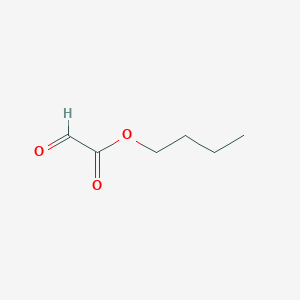

Butyl glyoxylate (CAS 6295-06-3) is an ester of glyoxylic acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its IUPAC name is butyl oxoacetate, and its structure comprises a glyoxylate group (O=C-COOH) esterified with a butyl chain. The compound is identified by the InChIKey NRYDRJHYTRBBEA-UHFFFAOYSA-N and is synthesized via esterification of glyoxylic acid with butanol . This compound has been isolated from Pseudomonas species, where it exhibits distinct mass spectral peaks at m/e 130 (molecular ion) and m/e 57 (butyl fragment) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl glyoxylate can be synthesized through the esterification of glyoxylic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of glyoxylic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form butyl oxalate and other oxidation products.

Reduction: The compound can be reduced to butyl glycolate using reducing agents such as sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Butyl oxalate and other carboxylic acid derivatives.

Reduction: Butyl glycolate.

Substitution: Various substituted esters and aldehydes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Butyl glyoxylate serves as a versatile intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, such as nucleophilic additions and esterifications. For instance, it can be utilized in the synthesis of complex molecules through reactions involving its aldehyde and ester functionalities.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Addition | Reacts with amines and alcohols | Amino esters, alcohol derivatives |

| Esterification | Forms new esters when reacted with acids | Various ester compounds |

| Transesterification | Exchanges ester groups in the presence of catalysts | Modified esters |

Biochemical Applications

Role in Enzyme Studies:

In biochemical research, this compound is used to study enzyme-catalyzed reactions involving aldehydes and esters. Its reactivity allows researchers to investigate mechanisms of action for various enzymes . For example, studies have demonstrated its involvement in metabolic pathways where glyoxylate derivatives play a crucial role.

Case Study: Glyoxylate Regeneration Pathway

A notable study examined the glyoxylate regeneration pathway in methylotrophic bacteria, revealing that this compound acts as an intermediate. Researchers identified genes involved in this pathway and demonstrated that this compound contributes to the conversion of acetyl-CoA to glyoxylate, highlighting its importance in microbial metabolism .

Material Science

Applications in Polymers and Coatings:

this compound is utilized in the production of polymers, resins, and coatings due to its ability to form cross-linked structures. This property enhances the durability and performance of materials used in various applications, including paints and adhesives. Its reactivity with other monomers allows for the design of novel polymeric materials with tailored properties.

Table 2: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Coatings | Used as a cross-linking agent in paint formulations |

| Adhesives | Enhances bonding strength in adhesive products |

| Polymer Production | Acts as a building block for specialty polymers |

Mechanism of Action

The mechanism of action of butyl glyoxylate involves its reactivity with nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Molecular Targets and Pathways:

Nucleophilic Addition: The aldehyde group reacts with nucleophiles such as amines and alcohols.

Esterification: The ester group can react with acids and alcohols to form new ester compounds.

Transesterification: The ester group can be exchanged with other ester groups in the presence of a catalyst.

Comparison with Similar Compounds

Butyl glyoxylate belongs to the glyoxylate ester family, which shares the core glyoxylate moiety but varies in alkyl chain length and functional groups. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

- Functional Groups: Unlike glyoxylic acid, which has a free carboxylic acid group, this compound’s ester group reduces reactivity and toxicity, making it more stable in industrial applications .

Metabolic and Functional Comparisons

- Role in Glyoxylate Cycle: Glyoxylic acid is a key intermediate in the glyoxylate cycle, enabling organisms to bypass CO₂-producing steps in the TCA cycle . In contrast, phenethyl formylformate (another Pseudomonas-derived ester) lacks a direct metabolic role in central carbon pathways but exhibits antimicrobial properties similar to this compound .

- Enzymatic Interactions: Glyoxylate reductase (GLYR) reduces glyoxylic acid to glycolate in mitochondria, a critical step in managing glyoxylate toxicity . Succinic semialdehyde (SSA), another GLYR substrate, is reduced to γ-hydroxybutyrate (GHB), highlighting the enzyme’s preference for aldehydes over esters .

Analytical Detection

- Mass Spectrometry : this compound is identified via HR-MS (e.g., Orbitrap Fusion Lumos) with high mass accuracy, distinguishing it from isomers like methyl glyoxylate .

- Ion Mobility-MS : This technique separates this compound from other dicarboxylates (e.g., malate, oxaloacetate) based on structural mobility differences .

Research Findings and Implications

- Toxicity and Regulation : Glyoxylic acid’s toxicity in mitochondria necessitates tight regulation , whereas this compound’s ester form mitigates this risk, enhancing its suitability for industrial use.

- Microbial Production : this compound’s purification from Pseudomonas underscores its role in microbial secondary metabolism, contrasting with primary metabolites like glyoxylic acid .

- Synthetic Utility : The ester’s stability makes it a candidate for drug delivery systems, leveraging hydrolysis to release glyoxylic acid in controlled environments .

Data Table: Comparative Properties of Glyoxylate Derivatives

Biological Activity

Butyl glyoxylate, an ester derived from glyoxylic acid, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

- Chemical Formula : C₆H₁₀O₃

- Molecular Weight : 130.1418 g/mol

- IUPAC Name : Butyl 2-oxoacetate

- CAS Number : 96-29-7

These properties facilitate its use in various chemical reactions and biological applications.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical products. The minimum inhibitory concentration (MIC) values were found to be comparable to those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

2. Cytotoxicity Studies

This compound's cytotoxic effects have been evaluated in various cell lines. In vitro studies showed that it could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC₅₀ values for different cancer cell lines were significantly lower than those for normal fibroblast cells, highlighting its selective cytotoxicity.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 4 |

| MCF-7 (breast cancer) | 30 | 3 |

| NIH/3T3 (normal fibroblast) | >100 | - |

The mechanism of action of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers apoptotic pathways, which can be beneficial in cancer therapy. Additionally, this compound may interfere with cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound in food preservation. The compound was tested against Listeria monocytogenes in a meat product model. Results showed a significant reduction in bacterial load when treated with this compound compared to control samples, demonstrating its potential as a food preservative.

Case Study 2: Cancer Cell Apoptosis

In another study, this compound was tested for its ability to induce apoptosis in breast cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased annexin V staining, indicating early apoptotic changes. Furthermore, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Basic Research Questions

Q. What is the role of glyoxylate derivatives in prebiotic chemistry, and how can their synthesis be experimentally validated?

Glyoxylate derivatives, such as glyoxylic acid, are critical intermediates in the "glyoxylate scenario," a hypothesis for prebiotic chemical evolution. Experimental validation involves synthesizing hydrogen cyanide (HCN) polymers under simulated prebiotic conditions (e.g., aqueous aerosols, UV photochemistry) and analyzing products via gas chromatography–mass spectrometry (GC-MS). Key metabolites like glyoxylic acid, amino acids, and N-heterocycles have been identified in HCN polymers, supporting the hypothesis that aqueous aerosols facilitated condensation reactions . UV-driven photochemical synthesis of glyoxylate from carbon monoxide atmospheres further demonstrates non-enzymatic pathways relevant to early Earth conditions .

Q. How does the glyoxylate shunt function in bacterial metabolism, and what methods are used to quantify its activity?

The glyoxylate shunt bypasses the CO₂-releasing steps of the tricarboxylic acid (TCA) cycle, enabling bacteria to utilize acetate or fatty acids as carbon sources. Quantifying its flux involves stable isotope labeling (e.g., ¹³C-glucose) combined with targeted flux ratio analysis. For example, the SUMOFLUX method employs isotopomer distributions to resolve flux fractions between the glyoxylate shunt, TCA cycle, and anaplerotic pathways. Experimental validation includes genetic knockout strains (e.g., ΔmdhΔsdh mutants) to disrupt competing pathways and measure compensatory metabolic responses .

Q. What enzymatic pathways regulate glyoxylate levels, and how are they studied in oxidative stress contexts?

Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a key enzyme that converts glyoxylate to glycolate, preventing toxic oxalate accumulation. In oxidative stress conditions (e.g., pectin metabolism in Alishewanella species), transcriptomic and flow cytometry analyses reveal upregulation of the glyoxylate bypass. This response mitigates oxidative damage by balancing NADPH/NADH ratios and sustaining metabolic flux under stress .

Advanced Research Questions

Q. How can isotopic labeling and computational modeling resolve contradictions in glyoxylate shunt flux predictions?

Discrepancies between in silico metabolic models and experimental data arise from assumptions about enzyme kinetics and regulatory constraints. For instance, Corynebacterium glutamicum models predict 25% glyoxylate shunt flux during optimal growth, but experimental data show only 18%. Methodologies include:

- Constraint-based modeling to test flux boundaries under varying substrate uptake rates.

- Isotopic tracer experiments (e.g., [U-¹³C]glucose) coupled with SUMOFLUX to validate flux ratios.

- Genetic perturbations (e.g., Δpgi mutants) to amplify glyoxylate shunt activity and compare with computational predictions .

Q. What experimental approaches validate the photochemical synthesis of glyoxylate under prebiotic conditions?

UV photochemistry experiments simulate early Earth atmospheres by irradiating CO-rich mixtures with UV light. Key steps include:

- Gas-phase reaction monitoring using infrared multiple photon dissociation (IRMPD) to detect intermediates.

- Quantum chemical calculations to identify reaction pathways (e.g., gem-diol formation in glyoxylate–water complexes).

- Comparison with abiotic synthesis routes, such as iron-catalyzed pyruvate–glyoxylate reactions, to assess plausibility .

Q. How do aqueous aerosols influence the synthesis of glyoxylate derivatives in HCN polymers?

Aqueous aerosols provide microenvironments for concentrating reactants and facilitating condensation. Experimental protocols involve:

- Synthesizing HCN polymers under controlled humidity and temperature.

- GC-MS analysis to detect glyoxylic acid and other prebiotic molecules.

- Statistical methods to correlate aerosol dynamics with product diversity. Results show aerosols enhance reaction efficiency, supporting their role in prebiotic chemistry .

Q. What are the challenges in reconciling in silico predictions with experimental flux data in glyoxylate pathway studies?

Key challenges include:

- Model oversimplification (e.g., ignoring allosteric regulation or enzyme promiscuity).

- Experimental noise in isotopic labeling data, which complicates flux resolution.

- Discrepancies in carbon partitioning, as seen in C. glutamicum, where constrained glyoxylate shunt flux reduces biomass yield. Solutions involve iterative model refinement using genetic and isotopic validation .

Q. Methodological Notes

- Data Contradiction Analysis : Discrepancies between model predictions and experimental flux data require sensitivity analysis (e.g., varying substrate uptake constraints) and validation via isotopic tracing .

- Experimental Design : For prebiotic synthesis, replicate early Earth conditions (e.g., UV irradiation, aqueous aerosols) and use advanced spectroscopic techniques (IRMPD, GC-MS) to detect transient intermediates .

- Advanced Tools : SUMOFLUX for flux ratio analysis, QM/MM simulations for reaction mechanisms, and transcriptomics for pathway regulation under stress .

Properties

IUPAC Name |

butyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDRJHYTRBBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064208 | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | Butyl glyoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6295-06-3 | |

| Record name | Butyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl oxoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl glyoxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OXOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH46A7531R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.